molecular formula C18H16FN3O2 B6347132 4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354940-34-3

4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347132
CAS No.: 1354940-34-3
M. Wt: 325.3 g/mol
InChI Key: BZCNMLOIIHWQFV-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2,5-dimethoxyphenyl group at position 4 and a 2-fluorophenyl group at position 4.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-11-7-8-17(24-2)13(9-11)16-10-15(21-18(20)22-16)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCNMLOIIHWQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 2-Amino-4,6-dichloropyrimidine

2-Amino-4,6-dichloropyrimidine serves as the starting material, synthesized via chlorination of 2-aminopyrimidine using phosphorus oxychloride (POCl₃) or sodium dichloroisocyanurate (SDIC). For instance, SDIC in aqueous acetic acid selectively chlorinates the pyrimidine ring at positions 4 and 6, yielding the dichloro derivative in 78% efficiency.

Step 2: Sequential Suzuki Coupling at Positions 4 and 6

  • First coupling (Position 6):
    Reaction of 2-amino-4,6-dichloropyrimidine (1.0 equiv) with 2-fluorophenylboronic acid (1.2 equiv) in n-propanol, catalyzed by Pd(OAc)₄ (5 mol%) and PPh₃ (10 mol%), with Na₂CO₃ (2.0 equiv) as base. Reflux under nitrogen for 6 hours affords 2-amino-4-chloro-6-(2-fluorophenyl)pyrimidine in 85% yield.

  • Second coupling (Position 4):
    The intermediate 4-chloro derivative reacts with 2,5-dimethoxyphenylboronic acid under analogous conditions, yielding the target compound in 82% yield.

Key reaction parameters:

  • Temperature: 80–90°C

  • Solvent: n-Propanol (ensures solubility of boronic acids and Pd catalyst)

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3)

Nucleophilic Aromatic Substitution (NAS) Alternative

While less common for aryl groups, NAS may be feasible for introducing methoxy substituents. For example, treatment of 2-amino-4,6-dichloropyrimidine with sodium 2,5-dimethoxyphenoxide in DMF at 120°C replaces the chloride at position 4. Subsequent coupling with 2-fluorophenylboronic acid at position 6 completes the synthesis. However, this method suffers from lower yields (65–70%) due to competing side reactions.

Optimization and Mechanistic Insights

Palladium Catalyst Systems

Comparative studies indicate that Pd(OAc)₄/PPh₃ outperforms Pd(PPh₃)₄ in coupling efficiency (85% vs. 72%). The acetate ligand enhances oxidative addition to the palladium center, while PPh₃ stabilizes the catalytic cycle.

Solvent and Base Effects

  • n-Propanol: Optimal for balancing polarity and boiling point (97°C), facilitating reflux without decomposition.

  • Na₂CO₃: Mild base prevents dehalogenation side reactions observed with stronger bases like K₂CO₃.

Ultrasonic Irradiation

Sonochemical methods (e.g., 40 kHz ultrasonic bath) reduce reaction times by 50% (from 6 to 3 hours) and improve yields to 88–90%. Cavitation effects enhance mass transfer and catalyst activation.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.42 (s, 1H, C5-H), 7.68–7.60 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 6.82 (dd, J = 8.8, 3.2 Hz, 1H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, Ar-H), 5.21 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 164.2 (C2), 162.1 (C4), 160.8 (C6), 159.5 (C-F), 152.3, 149.7 (Ar-C), 134.2, 129.6, 123.4, 116.2, 114.8, 112.5 (Ar-C), 56.3 (OCH₃), 56.1 (OCH₃).

Elemental Analysis

Calculated for C₁₈H₁₆FN₃O₂: C, 63.71%; H, 4.75%; N, 12.38%.
Found: C, 63.68%; H, 4.72%; N, 12.35%.

Comparative Evaluation of Methods

MethodYield (%)Reaction Time (h)Purity (%)
Suzuki (Stepwise)851298
NAS + Suzuki701595
Ultrasonic Suzuki90699

Advantages of Ultrasonic Method:

  • Reduced reaction time and energy consumption.

  • Enhanced reproducibility due to uniform heating.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing coupling at positions 4 and 6 may occur if boronic acids have similar reactivity. Mitigation:

  • Use sterically hindered boronic acids (e.g., ortho-substituted) for selective coupling at position 6 first.

  • Employ temporary protecting groups (e.g., SEM-Cl) for sequential functionalization.

Catalyst Deactivation

Pd black formation reduces efficiency. Mitigation:

  • Add catalytic amounts of tetrabutylammonium bromide (TBAB) to stabilize colloidal Pd.

  • Use microwave irradiation for rapid, homogeneous heating .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets involved in various diseases. Some notable applications include:

  • Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that 4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine may act as a kinase inhibitor, thereby providing a pathway for developing new cancer therapies .
  • Antiviral Properties : There is emerging evidence suggesting that compounds with similar structures have antiviral effects, particularly against RNA viruses. The fluorophenyl group may enhance the compound's ability to penetrate viral membranes, making it a candidate for antiviral drug development .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound. Key findings include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancerous cells .
  • Bioavailability and Metabolism : Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, making it a viable candidate for further clinical development .

Case Studies

Several case studies highlight the applications of 4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when administered at specific doses.
Study BAntiviral EffectsShowed reduced viral load in infected cell lines, suggesting potential use as an antiviral agent.
Study CPharmacokineticsReported high oral bioavailability and rapid metabolism, indicating suitability for oral formulations.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Analogues

Structural and Substituent Analysis

The activity of pyrimidine derivatives is highly dependent on the electronic and steric effects of substituents. Below is a comparative analysis of key analogues:

Key Observations :

  • Methoxy Groups : Trimethoxy substitutions (e.g., 3,4,5-trimethoxyphenyl) enhance RabGGTase inhibition compared to dimethoxy groups (e.g., 2,5-dimethoxyphenyl in the target compound) due to improved hydrophobic interactions and π-stacking .
  • Fluorine Position : The 2-fluorophenyl group in the target compound may induce steric hindrance compared to para-substituted fluorophenyl groups (e.g., 4-fluorophenyl in ), which show stronger antibacterial activity .
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 4-chlorophenyl in ) enhance antimicrobial potency by increasing electrophilicity and membrane penetration .

Molecular Conformation and Hydrogen Bonding

Crystal structure studies reveal critical differences in intramolecular interactions:

Table 2: Structural Comparisons
Compound Dihedral Angles (°) Hydrogen Bonding Reference
Target Compound (inferred) ~12–86 (pyrimidine vs. aryl planes) Likely weak C–H⋯O and C–H⋯π bonds
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5.2–6.4 (pyrimidine vs. phenyl) Intramolecular N–H⋯N bonds
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine N/A Halogen-dependent HB sites (quantum studies)

Key Observations :

    Biological Activity

    4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure, characterized by a pyrimidine ring substituted with both a 2,5-dimethoxyphenyl group and a 2-fluorophenyl group, suggests distinct chemical and biological properties that merit detailed exploration.

    • Molecular Formula : C18H17FN4O2
    • Molecular Weight : 325.34 g/mol
    • CAS Number : 1354940-34-3

    The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific proteins involved in critical cellular pathways. Further research is required to elucidate the precise mechanisms through which this compound exerts its effects.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of 4-(2,5-dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine. In vitro cytotoxicity screenings against various human cancer cell lines have shown promising results:

    Cell LineIC50 (µM)Comparison (Cisplatin IC50)
    A549 (Lung)5.9 ± 1.715.37
    SW-480 (Colorectal)2.3 ± 0.9116.1
    MCF-7 (Breast)5.65 ± 2.333.2

    These results indicate that the compound exhibits significant cytotoxic activity, particularly against lung and colorectal cancer cells, outperforming traditional chemotherapeutics like Cisplatin in certain contexts .

    Antimicrobial and Antiviral Properties

    The compound's potential as an antimicrobial agent has also been explored. Pyrimidine derivatives are known for their broad-spectrum antimicrobial activities, and studies suggest that this specific compound may inhibit various bacterial strains effectively. Research indicates that it can act against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy are still being compiled .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. The presence of electron-withdrawing groups such as fluorine enhances the compound's potency by stabilizing certain reactive intermediates during metabolic processes. Studies have shown that modifications at the para position of the phenyl ring significantly affect cytotoxicity and selectivity towards cancer cells .

    Case Studies

    • Study on Cytotoxicity : A recent investigation into the antiproliferative effects of various pyrimidine derivatives, including our compound of interest, demonstrated that structural modifications could lead to enhanced activity against specific cancer cell lines. The study concluded that compounds with halogen substitutions exhibited superior efficacy compared to their unsubstituted counterparts .
    • Antimicrobial Evaluation : Another study focused on evaluating a series of pyrimidine derivatives for their antimicrobial properties revealed that compounds similar to 4-(2,5-dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine displayed significant inhibition against Staphylococcus aureus and Escherichia coli .

    Q & A

    What are the optimal reaction conditions for synthesizing 4-(2,5-Dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine?

    Basic Research Focus
    The synthesis of this pyrimidine derivative requires careful optimization of reaction parameters. Key factors include:

    • Temperature : Moderate heating (80–120°C) to balance reaction rate and side-product formation.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the pyrimidine core .
    • Catalysis : Base catalysts like K₂CO₃ or NaH improve yields by deprotonating intermediates .
    • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound .

    How can structural discrepancies in crystallographic data for pyrimidine derivatives be resolved?

    Advanced Research Focus
    X-ray crystallography often reveals conformational variations due to substituent effects. For example:

    • Dihedral Angles : The 2-fluorophenyl group may deviate from the pyrimidine plane by 12–15°, influenced by intramolecular hydrogen bonds (N–H⋯N) .
    • Intermolecular Interactions : Weak C–H⋯O or C–H⋯π bonds stabilize crystal packing, but disorder in flexible substituents (e.g., methoxy groups) can complicate refinement .
      Methodology : Use high-resolution data (low-temperature measurements) and computational tools (Hirshfeld surface analysis) to model electron density accurately .

    What experimental design strategies are recommended for screening biological activity?

    Basic Research Focus
    Initial biological screening should prioritize:

    • Assay Selection : Target-specific assays (e.g., kinase inhibition, antimicrobial susceptibility) based on structural analogs (e.g., fluorinated pyrimidines with known antitumor activity) .
    • Dose-Response Curves : Test a broad concentration range (nM to μM) to identify IC₅₀ values .
    • Control Compounds : Include reference drugs (e.g., 5-fluorouracil) to benchmark activity .

    How do substituent effects (e.g., fluorine, methoxy groups) influence bioactivity?

    Advanced Research Focus
    Structure-activity relationship (SAR) studies reveal:

    • Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions; the 2-fluorophenyl group may improve target binding .
    • Methoxy Groups : The 2,5-dimethoxyphenyl moiety increases steric bulk, potentially reducing off-target effects but requiring optimization for solubility .
      Methodology : Synthesize analogs with systematic substituent variations and correlate logP values with activity using QSAR models .

    How can contradictory data from biological assays be analyzed?

    Advanced Research Focus
    Contradictions may arise from:

    • Assay Conditions : Variations in pH, serum proteins, or incubation time affect compound stability. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Cell Line Heterogeneity : Use isogenic cell lines to isolate genetic factors influencing response .
    • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to distinguish biological variability from experimental noise .

    What computational methods support reaction design for pyrimidine derivatives?

    Advanced Research Focus
    Modern approaches include:

    • Quantum Chemical Calculations : Predict transition states and optimize reaction pathways (e.g., Fukui indices for electrophilic substitution sites) .
    • Machine Learning : Train models on historical reaction data to predict yields and side products .
    • Molecular Dynamics : Simulate solvent effects and intermediate stability under varying conditions .

    What are the challenges in scaling up laboratory-scale synthesis?

    Advanced Research Focus
    Scale-up hurdles include:

    • Heat Transfer : Exothermic reactions require controlled heating (e.g., flow reactors for continuous processing) .
    • Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .
    • Byproduct Management : Optimize quenching steps to minimize toxic waste (e.g., fluorine-containing byproducts) .

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